molecular formula C14H21NO2 B15219760 (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid

(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid

Katalognummer: B15219760
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: KUSMPUOBUWAUTF-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a highly substituted aromatic ring

Vorbereitungsmethoden

The synthesis of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

(2S)-2-amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid

InChI

InChI=1S/C14H21NO2/c1-7-8(2)10(4)12(11(5)9(7)3)6-13(15)14(16)17/h13H,6,15H2,1-5H3,(H,16,17)/t13-/m0/s1

InChI-Schlüssel

KUSMPUOBUWAUTF-ZDUSSCGKSA-N

Isomerische SMILES

CC1=C(C(=C(C(=C1C)C)C[C@@H](C(=O)O)N)C)C

Kanonische SMILES

CC1=C(C(=C(C(=C1C)C)CC(C(=O)O)N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.